molecular formula C17H17NO B6598769 1-(4-phenylbenzoyl)pyrrolidine CAS No. 250739-41-4

1-(4-phenylbenzoyl)pyrrolidine

Cat. No. B6598769
CAS RN: 250739-41-4
M. Wt: 251.32 g/mol
InChI Key: AJRXXFNCVVTBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to create compounds for treating human diseases . It’s a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring is characterized by the stereogenicity of carbons. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary greatly depending on the specific compound .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of “1-(4-phenylbenzoyl)pyrrolidine”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Antibacterial Activity

The N’-substituents in pyrrolidine compounds have been found to influence antibacterial activity . For instance, with 4’-phenyl substituents, the activity increased in the order: 4’-PhH < 4’-PhCl < 4’-PhNO2 . This suggests that “1-(4-phenylbenzoyl)pyrrolidine” could potentially be explored for its antibacterial properties.

Antioxidant Activity

Pyrrolidine alkaloids, which include “1-(4-phenylbenzoyl)pyrrolidine”, have been found to possess antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.

Anti-inflammatory Activity

Pyrrolidine alkaloids have also been found to exhibit anti-inflammatory activity . This suggests that “1-(4-phenylbenzoyl)pyrrolidine” could potentially be used in the treatment of inflammatory diseases.

Anticancer Activity

Pyrrolidine alkaloids have shown promising results in the treatment of cancer . Therefore, “1-(4-phenylbenzoyl)pyrrolidine” could potentially be explored for its anticancer properties.

Anti-hyperglycemic Activity

Pyrrolidine alkaloids have been found to exhibit anti-hyperglycemic activity . This suggests that “1-(4-phenylbenzoyl)pyrrolidine” could potentially be used in the treatment of diabetes.

Neuropharmacological Activities

Pyrrolidine alkaloids have been found to exhibit various neuropharmacological activities . This suggests that “1-(4-phenylbenzoyl)pyrrolidine” could potentially be used in the treatment of neurological disorders.

DPP-IV Inhibition

Pyrrolidine-substituted compounds have shown inhibition against the DPP-IV enzyme . This suggests that “1-(4-phenylbenzoyl)pyrrolidine” could potentially be used in the treatment of type 2 diabetes, as DPP-IV inhibitors are commonly used in the management of this disease.

Future Directions

Pyrrolidine and its derivatives continue to be an area of interest in drug discovery due to their diverse biological activities . Future research will likely continue to explore the potential of these compounds in various therapeutic areas.

properties

IUPAC Name

(4-phenylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17(18-12-4-5-13-18)16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRXXFNCVVTBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Biphenylylcarbonyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.